molecular formula C11H12N2 B6617250 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine CAS No. 402499-85-8

2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B6617250
CAS No.: 402499-85-8
M. Wt: 172.23 g/mol
InChI Key: FBPKDIRROJNTOG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine typically involves the condensation of 3,5-dimethylpyrrole with a suitable pyridine derivative. One common method includes the use of 3,5-dimethylpyrrole and 2-bromopyridine in the presence of a base such as potassium carbonate, under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:

Reaction Type Description
Oxidation Can be oxidized to form pyridine-N-oxide derivatives using potassium permanganate or chromium trioxide.
Reduction Reduction reactions can yield reduced pyridine derivatives using hydrogen gas with a palladium catalyst.
Substitution Electrophilic substitution can occur at the pyrrole ring with halogens or sulfonyl chlorides.

Biology

Research has indicated potential biological activities of 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine:

  • Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.
  • Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its potential in drug development:

  • Therapeutic Agents: It shows promise as a lead compound for designing new drugs targeting specific enzymes and receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Research:
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.
  • Antibacterial Activity:
    • Research indicated that certain formulations containing this compound showed enhanced antibacterial activity compared to traditional antibiotics.
  • Material Science:
    • The compound has been utilized in developing organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties

Biological Activity

2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by a pyridine ring substituted with a 3,5-dimethyl-1H-pyrrole moiety. It serves as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Anticancer Properties

The compound has also been studied for its anticancer potential. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the exposure duration. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antibacterial activity. The compound's ability to disrupt bacterial membrane integrity was confirmed through leakage assays .

Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibits growth of Gram-positive/negative bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspases; modulation of cell cycle
Anti-inflammatoryReduces pro-inflammatory cytokine productionInhibition of cytokine signaling pathways

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-7-9(2)13-11(8)10-5-3-4-6-12-10/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPKDIRROJNTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428993
Record name Pyridine, 2-(3,5-dimethyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402499-85-8
Record name Pyridine, 2-(3,5-dimethyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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